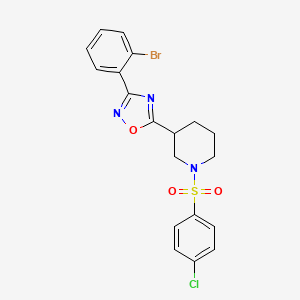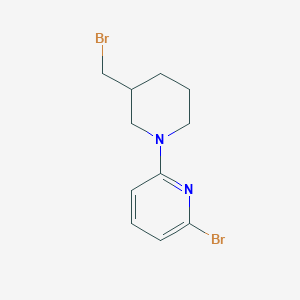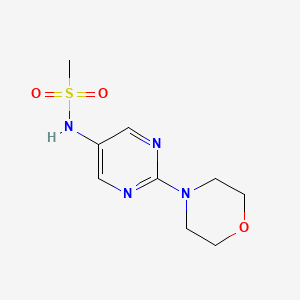
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. An example of a similar synthesis process is described in the preparation of various pyridine and pyrimidine derivatives, which are structurally related to the compound of interest. These processes typically involve nucleophilic substitution reactions, cyclization, and functional group transformations (Siméon et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and interaction with biological systems. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are often employed to elucidate the molecular structure. For instance, compounds with similar structures have been analyzed using DFT to predict their conformational stability and reactivity (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine and pyrrolidine derivatives can vary widely, including substitution reactions, ring-closure reactions to form heterocycles, and interactions with various reagents to modify the chemical structure for specific applications. These reactions are critical for modifying the chemical properties of the compound to suit particular needs, such as improving solubility or enhancing binding affinity to biological targets (Peng & Zhu, 2001).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Compound Synthesis and Biological Evaluation: 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile and its derivatives have been synthesized and evaluated for various biological activities. For example, a study by Aikawa et al. (2017) discusses the synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs), which includes derivatives of this compound, showing potential for applications in muscle and central nervous system anabolic effects (Aikawa et al., 2017).
Antibacterial Applications
- Antibacterial Properties: Compounds structurally related to this compound, like pyridopyrimidine derivatives, have been explored for their antibacterial properties. Egawa et al. (1984) synthesized compounds with pyrrolidine and pyridopyrimidine rings, showing potential as antibacterial agents (Egawa et al., 1984).
Neuropharmacological Research
- Neuropharmacological Potential: Research into related compounds, such as pyridyl and pyrrolidine derivatives, has shown potential in neuropharmacology. For instance, Tehrani et al. (2005) reported on the discovery of potent metabotropic glutamate receptor antagonists, which could have implications in the study of neurological disorders (Tehrani et al., 2005).
Oncological Research
- Antitumor Activity: There has been research into the antitumor activity of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to this compound. For instance, Wang et al. (2010) synthesized 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, exhibiting antitumor activity due to selective transport by folate receptors and proton-coupled folate transporter over reduced folate carrier (Wang et al., 2010).
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Biochemical pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Compounds with pyrrolidine rings have been found to interact with various biological pathways .
Propiedades
IUPAC Name |
3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-15-16(19)17(22-11-21-15)25-14-6-7-23(10-14)18(24)13-5-3-4-12(8-13)9-20/h3-5,8,11,14H,2,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOZJXEDVHDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)



![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)


![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)